1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a trifluoroethyl group, a 1,2,3-triazole ring, and a carboxylic acid group. The trifluoroethyl group is a type of alkyl group that contains three fluorine atoms, which can greatly influence the compound’s reactivity and properties due to the high electronegativity of fluorine. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms, which is often seen in various pharmaceuticals and agrochemicals due to its ability to readily form stable compounds. The carboxylic acid group (-COOH) is a common functional group in organic chemistry and biochemistry, and it’s known for its acidic properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a trifluoroethyl group with a 1,2,3-triazole derivative, followed by the introduction of the carboxylic acid group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the trifluoroethyl group, the 1,2,3-triazole ring, and the carboxylic acid group. The electronegativity of the fluorine atoms in the trifluoroethyl group could result in a polar molecule, depending on the overall structure. The presence of the nitrogen atoms in the 1,2,3-triazole ring could also contribute to the compound’s reactivity.Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the reactivity of the trifluoroethyl group, the 1,2,3-triazole ring, and the carboxylic acid group. The carboxylic acid group could undergo typical acid-base reactions, and the trifluoroethyl group could participate in various organic reactions. The 1,2,3-triazole ring could also engage in reactions with electrophiles or nucleophiles, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoroethyl group could increase the compound’s stability and influence its boiling and melting points. The carboxylic acid group could contribute to the compound’s acidity and solubility in water.Scientific Research Applications
Synthesis and Characterization
The 1,2,3-triazole derivatives, including those substituted with trifluoroethyl groups, are synthesized through the 1,3-dipolar cycloaddition reaction. These compounds have been characterized by various spectroscopic methods and evaluated for antimicrobial activity. For instance, derivatives synthesized from 4-azido-8-(trifluoromethyl)quinoline showed notable antimicrobial properties (Holla et al., 2005). Additionally, a protocol based on ruthenium-catalyzed cycloaddition was developed for the synthesis of triazole-containing compounds, useful for creating peptidomimetics and HSP90 inhibitors (Ferrini et al., 2015).
Medicinal Chemistry and Drug Development
Triazole derivatives are key scaffolds in medicinal chemistry due to their broad range of biological activities. The synthesis and evaluation of various 1,2,3-triazole derivatives have led to compounds with potential as antimicrobial agents. This includes a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, demonstrating moderate to good antimicrobial activities (Jadhav et al., 2017).
Material Science and Energetic Materials
Triazole derivatives have also found applications in the synthesis of high-energy-density materials. The reactivity of 1-amino-1-hydrazino-2,2-dinitroethylene with carboxylic acid to construct energetic triazoles suggests their potential use as insensitive high-energy-density materials (Chinnam et al., 2020).
Organic Synthesis and Chemistry
The oriented synthesis and characterization of triazole derivatives have led to the development of new methods for preparing these compounds, highlighting their significance in organic synthesis. For example, the synthesis of fluorinated 1,4,5-substituted 1,2,3-triazoles via Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reaction demonstrates the versatility and regioselectivity of this approach (Shen et al., 2015).
Safety And Hazards
Without specific data, it’s difficult to provide detailed safety and hazard information for this compound. However, as with all chemicals, it should be handled with appropriate safety measures to prevent exposure and potential harm.
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. It could be of interest in various fields, including medicinal chemistry, materials science, or synthetic chemistry, depending on its specific characteristics and behaviors.
properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O2/c6-5(7,8)2-11-1-3(4(12)13)9-10-11/h1H,2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONMHTNINSNEGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
856905-32-3 | |
Record name | 1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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